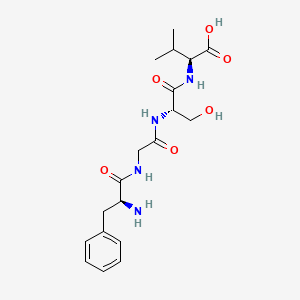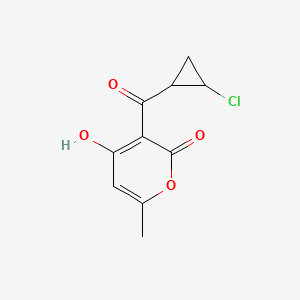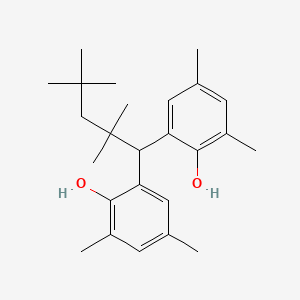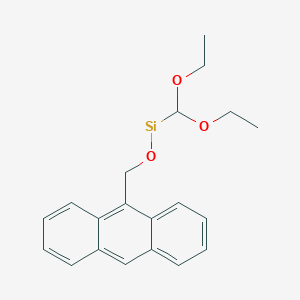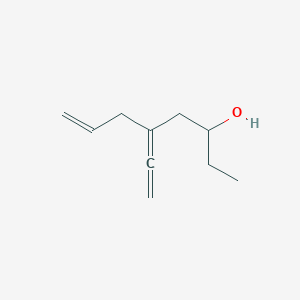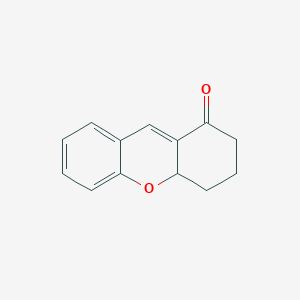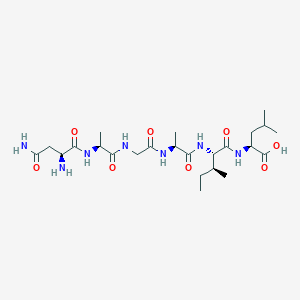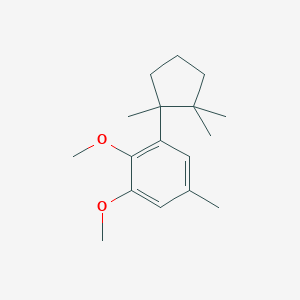![molecular formula C17H16O4 B14234016 1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one CAS No. 569316-60-5](/img/structure/B14234016.png)
1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydroxyphenyl group and a methoxymethoxyphenyl group connected through a prop-2-en-1-one linkage. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one typically involves the condensation of 2-hydroxyacetophenone with 4-(methoxymethoxy)benzaldehyde. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitrating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one is utilized in various scientific research fields, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: Studying its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Investigating its potential therapeutic effects and mechanisms of action.
Industry: Used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the methoxymethoxy group can influence the compound’s solubility and reactivity. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the methoxymethoxy group, leading to different solubility and reactivity.
1-(2-Hydroxyphenyl)-3-[4-methoxyphenyl]prop-2-en-1-one: Contains a methoxy group instead of a methoxymethoxy group, affecting its chemical properties.
Uniqueness
1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one is unique due to the presence of both hydroxy and methoxymethoxy groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
569316-60-5 |
|---|---|
Molekularformel |
C17H16O4 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
1-(2-hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C17H16O4/c1-20-12-21-14-9-6-13(7-10-14)8-11-17(19)15-4-2-3-5-16(15)18/h2-11,18H,12H2,1H3 |
InChI-Schlüssel |
ZRBPUHYIFVQKOE-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



